molecular formula C11H19N3O2 B15185402 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone CAS No. 34300-45-3

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone

Cat. No.: B15185402
CAS No.: 34300-45-3
M. Wt: 225.29 g/mol
InChI Key: ROGKAYRWRDBXAF-MDWZMJQESA-N
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Description

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone is a heterocyclic compound that belongs to the class of pyrans

Preparation Methods

The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone typically involves the reaction of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde with semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the semicarbazone derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone can be compared with other similar compounds such as:

    2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: The parent compound without the semicarbazone group.

    3,4-Dihydro-2H-pyran-2-carboxaldehyde: A related compound with different substituents.

    2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: A similar compound with methyl groups instead of ethyl groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

34300-45-3

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

[(E)-(2,5-diethyl-3,4-dihydropyran-2-yl)methylideneamino]urea

InChI

InChI=1S/C11H19N3O2/c1-3-9-5-6-11(4-2,16-7-9)8-13-14-10(12)15/h7-8H,3-6H2,1-2H3,(H3,12,14,15)/b13-8+

InChI Key

ROGKAYRWRDBXAF-MDWZMJQESA-N

Isomeric SMILES

CCC1=COC(CC1)(CC)/C=N/NC(=O)N

Canonical SMILES

CCC1=COC(CC1)(CC)C=NNC(=O)N

Origin of Product

United States

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